5-(Oxan-3-yl)pyrrolidin-3-ol
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Overview
Description
5-(Oxan-3-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with an oxan-3-yl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-3-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One classical method for preparing five-membered heterocycles like pyrrolidine derivatives is the 1,3-dipolar cycloaddition between a 1,3-dipole (such as a nitrone, azide, or azomethine ylide) and a dipolarophile (typically an olefin) . The regio- and stereoselectivity of the reaction are influenced by the choice of dipole and dipolarophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Oxan-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: The oxan-3-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could lead to the formation of an alcohol or amine.
Scientific Research Applications
5-(Oxan-3-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It may be used in the production of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-(Oxan-3-yl)pyrrolidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Oxan-3-yl)pyrrolidin-3-ol include other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
Properties
Molecular Formula |
C9H17NO2 |
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Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-(oxan-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO2/c11-8-4-9(10-5-8)7-2-1-3-12-6-7/h7-11H,1-6H2 |
InChI Key |
LBTXLKFGHXHZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2CC(CN2)O |
Origin of Product |
United States |
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